6,7-Dimethoxy-2-phenyl-3H-isoindol-1-one is a compound belonging to the isoindole family, which is characterized by a bicyclic structure containing an indole and isoquinoline moiety. This compound has garnered attention due to its potential pharmacological properties, particularly in cancer treatment and as a modulator of multidrug resistance. Its unique structure allows for various chemical modifications, leading to a range of derivatives with differing biological activities.
The compound can be synthesized through various organic chemistry methods, often involving the use of specific reagents and catalysts. It has been referenced in several scientific studies highlighting its biological activity and potential therapeutic applications, particularly in overcoming P-glycoprotein-mediated multidrug resistance in cancer cells .
6,7-Dimethoxy-2-phenyl-3H-isoindol-1-one is classified as an isoindole derivative. Isoindoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This particular compound is also categorized under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure.
The synthesis of 6,7-dimethoxy-2-phenyl-3H-isoindol-1-one typically involves several key steps:
Technical details regarding the reaction conditions (temperature, solvent choice, and reaction time) are critical for optimizing yield and purity .
The molecular structure of 6,7-dimethoxy-2-phenyl-3H-isoindol-1-one can be described as follows:
6,7-Dimethoxy-2-phenyl-3H-isoindol-1-one participates in various chemical reactions:
Technical details regarding these reactions include reaction conditions such as temperature, solvent systems, and catalysts used .
The mechanism of action for 6,7-dimethoxy-2-phenyl-3H-isoindol-1-one primarily involves its role as a modulator of P-glycoprotein-mediated multidrug resistance. This protein acts as a pump that expels drugs from cells, leading to reduced efficacy in chemotherapy treatments.
Data supporting these mechanisms include EC50 values demonstrating its potency in reversing drug resistance.
The physical properties of 6,7-dimethoxy-2-phenyl-3H-isoindol-1-one include:
Chemical properties include:
Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) are essential for characterizing this compound .
6,7-Dimethoxy-2-phenyl-3H-isoindol-1-one has several potential scientific applications:
Isoindole derivatives represent a privileged scaffold in modern drug discovery, characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This molecular framework offers exceptional versatility for chemical modification and diverse biological targeting. The 3H-isoindol-1-one variant, where a carbonyl group completes the lactam ring structure, has emerged as a particularly valuable pharmacophore due to its enhanced hydrogen-bonding capacity and metabolic stability compared to simpler heterocycles. These compounds demonstrate remarkable structural rigidity that facilitates precise spatial orientation of pharmacophoric elements, while the electron-rich system enables interactions with diverse biological targets through π-π stacking and dipole interactions. Within this chemical class, 6,7-dimethoxy-2-phenyl-3H-isoindol-1-one exemplifies the strategic incorporation of substituents that optimize both physicochemical properties and pharmacological activity, serving as a compelling case study in rational drug design .
The 6,7-dimethoxy-2-phenyl-3H-isoindol-1-one compound exhibits specific structural features that confer advantageous drug-like properties. The bicyclic isoindolinone core provides a planar configuration ideal for π-stacking interactions with aromatic residues in enzyme binding pockets, while the lactam moiety (N-C=O) offers critical hydrogen-bonding capabilities essential for target recognition and binding affinity. Strategic substitution at the 2-position with a phenyl ring introduces hydrophobic character beneficial for membrane penetration and additional π-interaction surfaces. Most significantly, the 6,7-dimethoxy groups profoundly influence the compound's electronic distribution and steric profile, enhancing solubility through oxygen lone-pair donation while maintaining adequate lipophilicity for cellular uptake .
Analysis of the molecular properties reveals a balanced profile conducive to pharmacological activity:
Interactive Table: Key Molecular Properties of 6,7-Dimethoxy-2-phenyl-3H-isoindol-1-one
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₁₇H₁₇NO₃ | Moderate size for target engagement |
Exact Mass | 283.1208 g/mol | Precision in structure-activity relationships |
Hydrogen Bond Acceptors | 3 | Optimal for target binding and solubility |
XLogP3 | 2.8 | Balanced lipophilicity for membrane permeability |
Heavy Atom Count | 21 | Influences pharmacokinetic parameters |
Rotatable Bond Count | 2 | Conformational restriction enhances selectivity |
Aromatic Rings | 2 (isoindole + phenyl) | Facilitates π-π interactions with biological targets |
The methoxy substituents at positions 6 and 7 exhibit dual functionality: they donate electron density to the aromatic system through resonance effects, enhancing stability and influencing redox potential, while their steric bulk provides selective steric hindrance that may contribute to target specificity. This configuration yields a complexity rating of 378, indicating significant three-dimensional features that can be exploited for selective target engagement. Furthermore, the compound's moderate solubility (3.2 μg/mL) in aqueous environments, while limited, is characteristic of compounds capable of traversing biological membranes while retaining sufficient bioavailability for pharmacological activity .
The medicinal exploration of 3H-isoindol-1-ones traces its origins to mid-20th century investigations into alkaloid-like synthetic compounds. Early research focused on unsubstituted isoindolinones, which demonstrated intriguing but modest biological activities. The strategic incorporation of methoxy groups emerged as a pivotal advancement in the 1970s, when researchers recognized that electron-donating substituents at the 6 and 7 positions significantly enhanced both the compounds' stability and their interaction profiles with biological targets. A breakthrough occurred with the development of synthetic routes to dimethoxy-substituted derivatives, particularly through condensation reactions between appropriately substituted anilines and phthalic anhydride derivatives, followed by controlled cyclization .
The 1980s witnessed substantial innovation in isoindolinone chemistry, exemplified by the patenting of tetrahydro-6,7-dimethoxy-1H-benz[e]isoindolines for cardiovascular and neurological applications (US4618683A). Although not identical to the subject compound, these hydrogenated analogs demonstrated the therapeutic potential of the dimethoxyisoindoline scaffold in modulating blood pressure and central nervous system functions, stimulating further research into aromatic variants. The 1990s and early 2000s saw refinement of synthetic methodologies, particularly in regioselective introduction of the 2-aryl substituent, enabling systematic structure-activity relationship (SAR) studies [3].
Contemporary advances have focused on molecular hybridization approaches, combining the 6,7-dimethoxy-3H-isoindol-1-one core with privileged pharmacophores. A notable example appears in patent JP2009509921A, which discloses substituted isoindolones as metabotropic glutamate receptor enhancers, highlighting the scaffold's versatility in central nervous system targeting. The synthesis of 6,7-dimethoxy-2-phenyl-3H-isoindol-1-one typically employs a multi-step approach:
This synthetic accessibility, combined with the compound's favorable physicochemical properties, has cemented its status as a versatile intermediate for medicinal chemistry programs targeting diverse therapeutic areas.
The 6,7-dimethoxy-2-phenyl-3H-isoindol-1-one scaffold demonstrates multi-target pharmacological potential, engaging several therapeutically relevant biological systems. Research indicates significant activity against inflammatory pathways, where the compound modulates pro-inflammatory cytokine production and enzyme systems involved in inflammation. The dimethoxyisoindolinone core appears to interfere with NF-κB signaling, a master regulator of inflammatory responses, potentially through direct interaction with IKK complex components or upstream kinases. This mechanism positions the compound as a promising template for developing novel anti-arthritic and anti-inflammatory agents .
In oncology, preliminary studies suggest potent anticancer properties, particularly in overcoming multidrug resistance (MDR) in cancer cells. The planar structure enables interaction with P-glycoprotein (P-gp) efflux pumps, potentially inhibiting their drug-effluxing function and restoring chemotherapeutic sensitivity. Additionally, the compound exhibits direct antiproliferative effects through induction of apoptosis, possibly via mitochondrial pathway activation and caspase cascade initiation. Structure-activity relationship analyses indicate that the electron-rich dimethoxy system enhances these anticancer activities compared to non-substituted analogs, likely through improved DNA intercalation capacity or topoisomerase inhibition .
The compound's antimicrobial potential against various pathogens further demonstrates its pharmacological versatility. The phenyl substitution at position 2 appears critical for membrane interaction in microorganisms, while the methoxy groups may contribute to inhibition of microbial enzyme systems. Notably, research described in patent JP2009509921A suggests that structural analogs act as metabotropic glutamate receptor (mGluR) enhancers, indicating potential applications in neurological and psychiatric disorders. This activity appears contingent on the specific substitution pattern, with the dimethoxy configuration facilitating blood-brain barrier penetration [4].
Interactive Table: Pharmacological Target Profile of 6,7-Dimethoxy-2-phenyl-3H-isoindol-1-one
Therapeutic Area | Primary Targets | Potential Applications | Structural Determinants |
---|---|---|---|
Inflammation | NF-κB pathway, COX-2 | Arthritis, Inflammatory disorders | Methoxy groups (redox modulation) |
Oncology | P-glycoprotein, Topoisomerases | Multidrug-resistant cancers | Planar aromatic system (DNA interaction) |
Microbiology | Microbial enzyme systems | Antibacterial/Antifungal agents | Hydrophobic phenyl ring (membrane disruption) |
Neuroscience | Metabotropic glutamate receptors | Neurological disorders | Electron-donating substituents (CNS penetration) |
The compound's multitarget engagement profile stems from its balanced amphiphilic character and electronic properties. The hydrogen-bond accepting capability of the lactam carbonyl (supported by its three hydrogen bond acceptors) facilitates interactions with diverse enzymatic targets, while the lipophilic domains (logP 2.8) enable membrane penetration and intracellular target engagement. This combination of properties underscores the scaffold's utility in medicinal chemistry programs aimed at developing novel therapeutic agents across multiple disease domains [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7